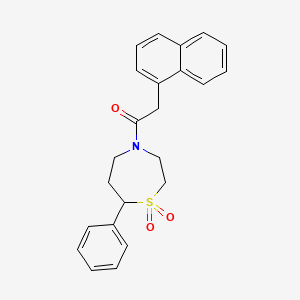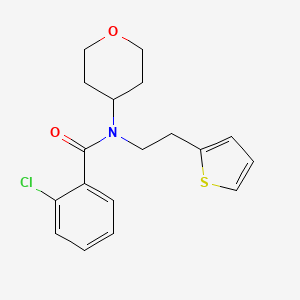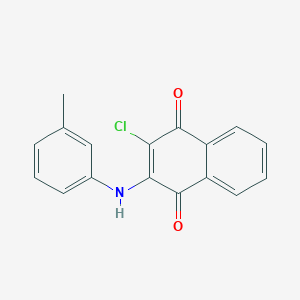
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone, also known as DPTI, is a synthetic compound that has been studied for its potential use as a therapeutic agent. It belongs to the thiazepane class of compounds and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Oxidation Studies
Pseudomonas sp. strain NCIB 9816-4, through its naphthalene dioxygenase (NDO), shows an intriguing ability to oxidize toluene and other compounds to their alcohol and aldehyde derivatives, highlighting the potential application of naphthalene-related compounds in biocatalysis and environmental remediation. The study by Lee and Gibson (1996) explores this aspect in depth, shedding light on the possibilities of utilizing naphthalene derivatives in biochemical pathways (Lee & Gibson, 1996).
Anticancer Research
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, including those with naphthalene moieties, demonstrate significant cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy. This is elaborated in the research by Ravichandiran et al. (2019), which also discusses the low toxicity of these compounds in normal human cells (Ravichandiran et al., 2019).
Chemical Synthesis
The synthesis of various chemical compounds, like 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines, involves using naphthalene derivatives. Walter's (1994) study on this topic provides insights into the mechanisms and applications of these chemical reactions in the broader field of organic chemistry (Walter, 1994).
Anticonvulsant Properties
Research on novel semicarbazones based 1,3,4-oxadiazoles, incorporating naphthalene derivatives, indicates their potential in developing anticonvulsant medications. Rajak et al. (2010) delve into the pharmacophoric model of these compounds, which could be crucial in understanding and developing new treatments for epilepsy (Rajak et al., 2010).
Materials Science Applications
Naphthalene derivatives are also significant in materials science, particularly in developing new materials with unique optical and thermal properties. Shruthi et al. (2019) discuss the synthesis and characterization of a novel heterocyclic compound incorporating a naphthalene moiety, highlighting its potential applications in materials science (Shruthi et al., 2019).
properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(17-20-11-6-10-18-7-4-5-12-21(18)20)24-14-13-22(28(26,27)16-15-24)19-8-2-1-3-9-19/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSSOJWSLOKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide](/img/structure/B2735296.png)

![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)




![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)
